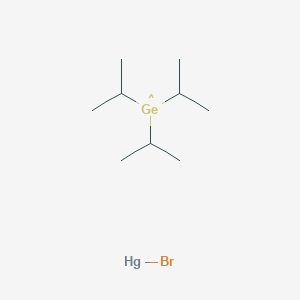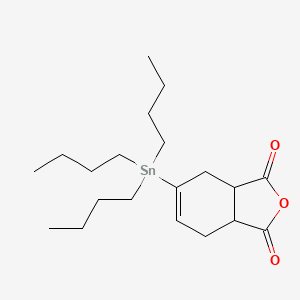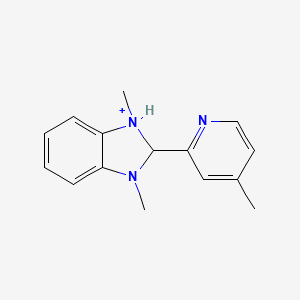
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce demethylated derivatives .
科学研究应用
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules such as DNA and proteins.
作用机制
The mechanism of action of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
1,3-Dimethylbenzimidazole: Similar in structure but lacks the pyridine ring.
2-Methylbenzimidazole: Contains a methyl group but differs in the position and number of methyl groups.
Uniqueness
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties .
属性
CAS 编号 |
92506-39-3 |
|---|---|
分子式 |
C15H18N3+ |
分子量 |
240.32 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-16-12(10-11)15-17(2)13-6-4-5-7-14(13)18(15)3/h4-10,15H,1-3H3/p+1 |
InChI 键 |
FSTQRPHSQAKCLC-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC(=NC=C1)C2[NH+](C3=CC=CC=C3N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


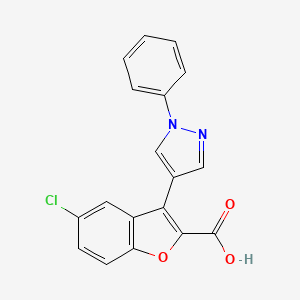
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
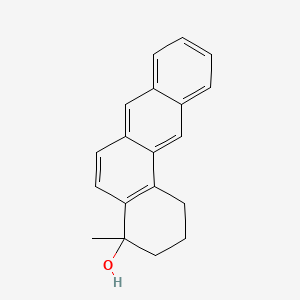
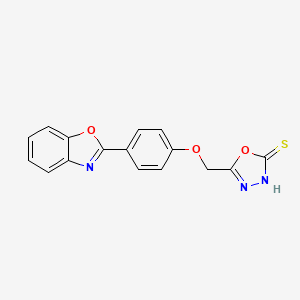
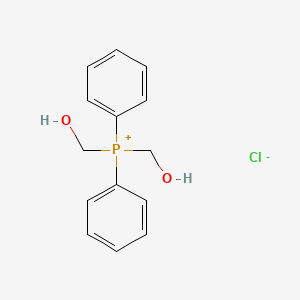
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
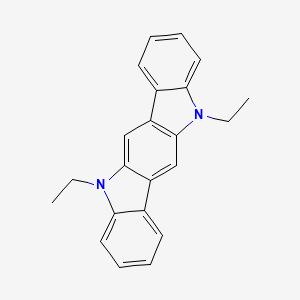
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
